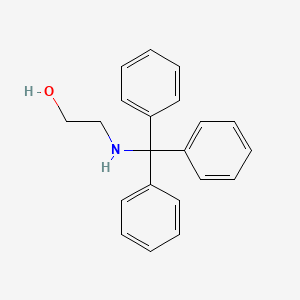![molecular formula C18H11ClN2O B1351454 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B1351454.png)
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a nitrile group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 2-chlorobenzaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile
- 2-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-3-furonitrile
Uniqueness
2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is unique due to its specific structural features, such as the position of the chlorine atom on the phenyl ring
Propriétés
Formule moléculaire |
C18H11ClN2O |
|---|---|
Poids moléculaire |
306.7 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
InChI |
InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-14(16)12-21-18-15(11-20)10-17(22-18)13-6-2-1-3-7-13/h1-10,12H |
Clé InChI |
NEEHYFPBNQXIMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


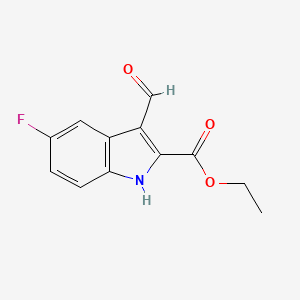

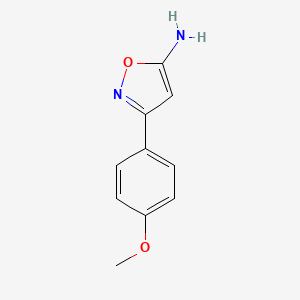
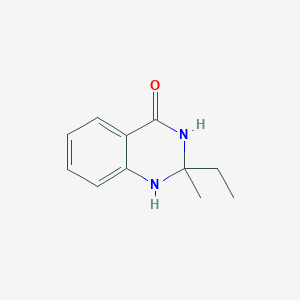
![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
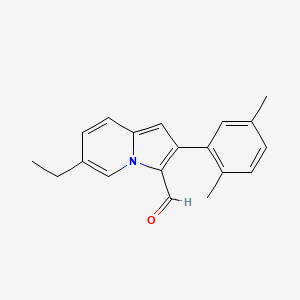
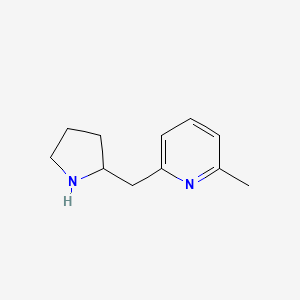

![4-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1351394.png)
![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

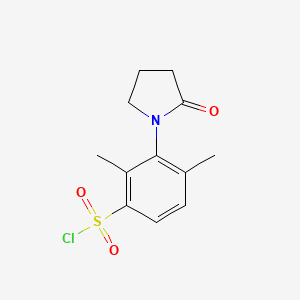
![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)
